2-((3,5-Dihydroxyphenyl)amino)acetic acid
Description
2-((3,5-Dihydroxyphenyl)amino)acetic acid is a phenolic derivative featuring a phenyl ring substituted with hydroxyl groups at the 3- and 5-positions, an amino group linked to the aromatic system, and an acetic acid moiety. The compound has been studied for its role in synthesizing bioactive derivatives, such as anti-mycobacterial agents , and as a metabolite linked to dietary polyphenol catabolism . Its structural motifs align with pharmacophores known for antioxidant and antimicrobial activities, though its direct biological roles remain under investigation.
Properties
CAS No. |
1027531-82-3 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(3,5-dihydroxyanilino)acetic acid |
InChI |
InChI=1S/C8H9NO4/c10-6-1-5(2-7(11)3-6)9-4-8(12)13/h1-3,9-11H,4H2,(H,12,13) |
InChI Key |
IFXDBKRFNXPGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dihydroxyphenyl)amino)acetic acid typically involves the condensation of 3,5-dihydroxybenzaldehyde with glycine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dihydroxyphenyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenylglycine derivatives .
Scientific Research Applications
2-((3,5-Dihydroxyphenyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,5-Dihydroxyphenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-((3,5-Dihydroxyphenyl)amino)acetic acid with structurally related compounds, emphasizing differences in functional groups, biological activities, and applications:
Key Findings from Comparative Analysis:
Substitution Patterns: 3,5-Dihydroxy vs. 3,4-Dihydroxy: The 3,5-dihydroxy substitution in the target compound lacks the catechol (3,4-dihydroxy) structure, reducing its antioxidant efficacy compared to 3-(3,4-dihydroxyphenyl)propanoic acid esters, which show superior radical scavenging due to resonance stabilization . Amino vs. Amide Linkage: The amino group in the target compound differentiates it from amide-containing analogs like 2-(3,5-dihydroxybenzamido)acetic acid, which are more metabolically stable and serve as biomarkers .
Metabolic Roles: Unlike 2-(3,4-dihydroxyphenyl)acetic acid (a quercetin metabolite), the 3,5-dihydroxy analog is linked to myricetin catabolism, indicating substrate specificity in polyphenol degradation pathways .
Physicochemical Properties: Lipophilicity: Esterification or acetylation (e.g., curvulinic acid) increases lipophilicity, enhancing membrane penetration but reducing water solubility . Hydrogen Bonding: The amino group in the target compound may facilitate interactions with biological targets (e.g., enzymes) compared to non-nitrogenated analogs.
Biological Activity
2-((3,5-Dihydroxyphenyl)amino)acetic acid, also known as (R)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
- Molecular Formula : C₈H₉NO₄
- Molecular Weight : 183.16 g/mol
- CAS Number : 117468-89-0
The compound features a phenolic structure with two hydroxyl groups at the 3 and 5 positions, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dihydroxyaniline with acetic acid under controlled conditions. Various derivatives have been synthesized to enhance its bioactivity and solubility.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that certain derivatives possess high inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 5 µg/mL against Staphylococcus aureus .
- A comparative study highlighted the antimicrobial efficacy of different compounds derived from this base structure against both gram-positive and gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 5 | Staphylococcus aureus |
| Derivative B | 15 | Escherichia coli |
| Derivative C | 30 | Pseudomonas aeruginosa |
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin-whitening agents. Studies have demonstrated that this compound and its derivatives can inhibit tyrosinase activity:
- An IC₅₀ value of approximately 57.38 µg/mL was reported for one derivative, indicating strong potential for use in cosmetic formulations aimed at skin lightening .
- Molecular docking studies further support these findings by illustrating favorable interactions between the compound and the active site of tyrosinase .
Case Studies
- Antimicrobial Efficacy : In a study involving various synthesized derivatives of this compound, researchers observed significant antibacterial activity against Staphylococcus pneumoniae and moderate activity against other pathogens like Bacillus subtilis and Pseudomonas aeruginosa .
- Tyrosinase Inhibition : A study focusing on natural compounds found that derivatives of this amino acid exhibited remarkable tyrosinase inhibitory activity comparable to known inhibitors like kojic acid . This opens avenues for their application in dermatological products.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2-((3,5-Dihydroxyphenyl)amino)acetic acid using spectroscopic techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm hydrogen and carbon environments, matching peaks to the aromatic dihydroxy groups and the acetic acid moiety.
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z: 183.053 for ) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify characteristic functional groups (e.g., O-H stretching at ~3300 cm, C=O at ~1700 cm) .
Q. What are the critical parameters for maintaining the stability of this compound in laboratory settings?
- Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent oxidation or hydrolysis. Avoid exposure to moisture due to its polar functional groups .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis or handling to minimize degradation. Monitor purity via HPLC before critical experiments .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase columns (C18) with UV detection at 280 nm (aromatic absorption) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity in complex samples (e.g., plasma, cell lysates) .
Advanced Research Questions
Q. How should researchers design in vitro assays to evaluate the compound’s agonist activity on mGluR1/5 receptors?
- Experimental Design :
- Cell Lines : Use HEK293 cells transfected with mGluR1/5 receptors and calcium-sensitive fluorescent dyes (e.g., Fluo-4) to measure receptor activation via calcium imaging .
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to determine EC values. Include positive controls (e.g., glutamate) and negative controls (vehicle-only) .
- Data Interpretation : Normalize responses to baseline and account for non-specific effects using receptor antagonists (e.g., MPEP for mGluR5) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Key Variables to Control :
- Purity : Validate compound purity (>95%) via HPLC and quantify trace impurities (e.g., dihydroxybenzene derivatives) that may interfere with assays .
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and incubation times to minimize variability.
- Metabolite Interference : Pre-treat samples with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites that might mask activity .
Q. How does stereochemistry influence the biological activity of this compound?
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in receptor-binding assays .
- Activity Comparison : The (S)-enantiomer (CAS 162870-29-3) may exhibit higher affinity for mGluR1/5 due to spatial compatibility with receptor pockets, as seen in related phenylglycine derivatives .
Q. What advanced techniques characterize degradation pathways under physiological conditions?
- Accelerated Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) or intestinal fluid (pH 6.8) at 37°C, followed by LC-MS to identify degradation products (e.g., 3,5-dihydroxybenzoic acid via oxidative deamination) .
- Microbial Metabolism : Use fecal microbiota models to assess microbial transformation into metabolites like 2-(3,4-dihydroxyphenyl)acetic acid, which may alter bioactivity .
Methodological Notes
- Synthesis Optimization : While direct synthesis protocols are not detailed in the evidence, analogous routes for phenylglycine derivatives typically involve Ullmann coupling or Buchwald-Hartwig amination, followed by acidic hydrolysis .
- Data Reproducibility : Cross-validate findings using orthogonal assays (e.g., cAMP assays for mGluR5 activity) and share raw data via open-access platforms to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
